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molecular formula C12H8OS B166618 Phenoxathiin CAS No. 262-20-4

Phenoxathiin

Cat. No. B166618
M. Wt: 200.26 g/mol
InChI Key: GJSGGHOYGKMUPT-UHFFFAOYSA-N
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Patent
US08202677B2

Procedure details

Into 1600 g of acetic acid was dissolved 100 g (0.5 mole) of phenoxathiin, and 48.5 g (0.5 mole) of an aqueous hydrogen peroxide (35%) was added into it dropwise at room temperature. The mixture was agitated at room temperature for 7 days, and then added by 3,000 g of water to precipitate white crystals. They were collected by filtration and dried under reduced pressure to obtain the intended compound. The amount of the white crystals was 90 g and the yield was 83%.
Quantity
1600 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH:5]1[C:18]2[S:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.OO>O>[CH:5]1[C:18]2[S:17](=[O:3])[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1600 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2OC3=CC=CC=C3SC12
Name
Quantity
48.5 g
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added into it dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate white crystals
FILTRATION
Type
FILTRATION
Details
They were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the intended compound

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
C1=CC=CC=2OC3=CC=CC=C3S(C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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